borapetoside A

Antidiabetic Hypoglycemic Natural Product

Borapetoside A (CAS 100202-29-7, C₂₆H₃₄O₁₂, MW 538.6) is a clerodane-type furanoditerpenoid glycoside from Tinospora crispa. Its 8R configuration and C-4/C-6 lactone bridge confer stereospecific hypoglycemic activity absent in 8S borapetoside B. Use at 5 mg/kg i.p. to lower glucose in murine type 1/2 diabetes models; at 10⁻⁸–10⁻⁷ M to stimulate glycogen synthesis in myotubes/hepatocytes. Also serves as HPLC reference standard (≥98%) for T. crispa quality control. Select when stereochemical integrity and dual insulin-dependent/independent pathway engagement are required.

Molecular Formula C26H34O12
Molecular Weight 538.5 g/mol
CAS No. 100202-29-7
Cat. No. B008437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameborapetoside A
CAS100202-29-7
Synonymsborapetoside A
Molecular FormulaC26H34O12
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6
InChIInChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1
InChIKeyGCXIISSOWSXMCD-MZYRCUENSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Borapetoside A (CAS 100202-29-7): Technical Baseline and Procurement Context for This Clerodane Diterpenoid Glycoside


Borapetoside A (CAS 100202-29-7) is a clerodane-type furanoditerpenoid glycoside primarily isolated from the stems of Tinospora crispa (Menispermaceae) [1]. It serves as a validated reference standard for phytochemical analysis and quality control of T. crispa-containing preparations [1]. The compound possesses a molecular formula of C₂₆H₃₄O₁₂ (MW 538.6) and features a characteristic 8R stereochemistry at C-8 with a glucosyloxy group at C-3 and a lactone bridge between C-4 and C-6 [2]. Among the major diterpenoids isolated from T. crispa, borapetoside A has been identified as a hypoglycemic principle with distinct in vivo and in vitro activity profiles [3]. Commercial availability typically requires verification of HPLC purity (≥98%) and proper storage conditions (powder at -20°C) for research use .

Why Generic Substitution Fails: Structural Determinants of Borapetoside A Activity Differentiation


Substitution of borapetoside A with other clerodane diterpenoids from Tinospora species is not pharmacologically neutral. Direct comparative studies reveal that the C-8 stereochemistry is a critical determinant of hypoglycemic activity: borapetoside A (8R configuration) demonstrates significant glucose-lowering effects, whereas borapetoside B (8S configuration) is reported as inactive in the same assays [1]. Furthermore, the position of glycosylation (C-3 for borapetoside A versus C-6 for borapetoside C) and the presence of a C-4/C-6 lactone ring in borapetoside A confer distinct potency and mechanistic differences relative to its closest structural analog, borapetoside C [1]. These structural features translate into differential in vitro potencies for glycogen synthesis stimulation and divergent in vivo dose-response relationships [2]. Consequently, generic substitution with borapetoside B or even the structurally related borapetoside C cannot reproduce the specific biological readout of borapetoside A without experimental validation. The following evidence guide quantifies these differences.

Quantitative Differentiation of Borapetoside A: Head-to-Head Comparisons with Borapetosides B and C in Hypoglycemic Assays


In Vivo Hypoglycemic Efficacy: Borapetoside A vs. Borapetoside B (Inactive Stereoisomer)

Borapetoside A exhibits significant in vivo hypoglycemic activity in both normal and streptozotocin-induced type 1 diabetic mice, whereas borapetoside B (differing only in C-8 stereochemistry) is inactive. [1] Intraperitoneal injection of borapetoside A at 5 mg/kg significantly lowered plasma glucose levels, while borapetoside B at the same dose produced no measurable effect. [1] This stereochemical dependency at C-8 (8R active; 8S inactive) establishes a clear functional threshold that procurement decisions must consider when selecting a hypoglycemic diterpenoid from T. crispa. [2]

Antidiabetic Hypoglycemic Natural Product

In Vitro Glycogen Synthesis Stimulation: Potency Window for Borapetoside A

Borapetoside A stimulates glycogen synthesis in IL-6-treated C2C12 myotubes and Hep3B hepatocytes at nanomolar concentrations (10⁻⁸ to 10⁻⁷ M). [1] In contrast, borapetoside C requires higher doses in vivo to achieve comparable effects, and borapetoside B shows no activity. [2] This establishes a defined in vitro potency range for borapetoside A that is not shared by its closest analogs, providing a quantitative benchmark for activity verification in cellular models. [3]

Glycogen synthesis C2C12 myotubes Antidiabetic

Mechanistic Differentiation: Insulin-Dependent vs. Independent Pathways

Borapetoside A lowers plasma glucose via both insulin-dependent (increased plasma insulin in normal and type 2 diabetic mice) and insulin-independent pathways (glucose lowering in type 1 diabetic mice without increasing insulin). [1] In comparison, borapetoside C also activates IR-Akt-GLUT2 signaling but its insulin sensitization profile differs in magnitude and duration. [2] Borapetoside A additionally reverses elevated phosphoenolpyruvate carboxykinase (PEPCK) protein expression after 7-day treatment, indicating direct suppression of hepatic gluconeogenesis. [1] This dual-pathway engagement distinguishes borapetoside A from compounds that act solely through insulin sensitization or secretion. [3]

Insulin signaling Type 1 diabetes Type 2 diabetes

Analytical Standard Purity and QC Specifications

Commercially available borapetoside A is certified as a reference standard with HPLC purity ≥98%. This purity level is validated by HPLC-UV or LC-MS and is essential for accurate quantification in phytochemical fingerprinting of T. crispa preparations. In contrast, borapetoside B and C are primarily identified as marker compounds for T. crispa authentication rather than as certified reference standards with defined purity thresholds. [1] This distinction is critical for procurement in analytical method validation and regulatory compliance.

Reference standard Quality control HPLC

Solubility Profile for In Vitro and In Vivo Formulation

Borapetoside A is soluble in DMSO (up to 50 mM), pyridine, methanol, and ethanol, with limited aqueous solubility. This solubility profile supports standard in vitro assay preparation in DMSO and enables formulation in co-solvent systems (e.g., DMSO/PEG300/Tween 80/saline) for in vivo administration. In comparison, borapetoside C exhibits different solubility characteristics due to its distinct glycosylation pattern, which may require alternative formulation strategies. Pre-formulation solubility data for borapetoside B are sparse. This established solubility window reduces experimental variability during stock solution preparation.

Solubility Formulation DMSO

Binding Affinity to Insulin Resistance Targets (Computational Prediction)

In silico molecular docking studies predict that borapetoside A binds to PI3K with a binding energy of -10.2 kcal/mol and to INSR with -9.8 kcal/mol, indicating potential insulin sensitizing activity. [1] In the same study, tinoscorside A showed higher affinity (PI3K: -11.64 kcal/mol; INSR: -11.43 kcal/mol), suggesting tinoscorside A may be a more potent binder. [1] However, borapetoside A's predicted binding is consistent with its observed in vivo activity, providing a computational rationale for its mechanism. [2] This in silico data offers a preliminary basis for target engagement hypotheses but requires experimental validation. [3]

Molecular docking Insulin resistance PI3K

Recommended Application Scenarios for Borapetoside A Based on Quantitative Differentiation


In Vivo Hypoglycemic Studies Requiring Stereochemically Active Diterpenoid

Utilize borapetoside A as the positive control or test article in murine models of type 1 and type 2 diabetes when stereochemical activity is essential. Borapetoside B is inactive and should be excluded. [1] A typical dose range of 5 mg/kg i.p. is validated for significant glucose lowering. [2]

In Vitro Glycogen Synthesis Assays in C2C12 and Hep3B Cells

Employ borapetoside A at 10⁻⁸ to 10⁻⁷ M to stimulate glycogen synthesis in IL-6-treated myotubes or hepatocytes. This concentration range is specific to borapetoside A and not achievable with borapetoside B. [3]

Analytical Reference Standard for T. crispa Authentication

Use HPLC-certified borapetoside A (≥98% purity) as a reference standard for quantitative analysis of T. crispa extracts and dietary supplements. Borapetoside B and C serve as qualitative markers only.

Mechanistic Studies of Dual-Pathway Glucose Regulation

Leverage borapetoside A's unique ability to engage both insulin-dependent and insulin-independent pathways for dissecting hepatic gluconeogenesis (via PEPCK suppression) and peripheral glucose utilization. [4] Borapetoside C offers a narrower insulin sensitization profile. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for borapetoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.